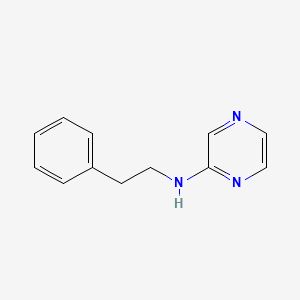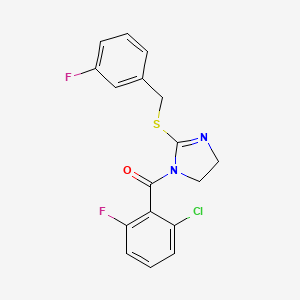![molecular formula C21H26N6O3 B2874605 1-{6-[4-(2-nitrobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane CAS No. 898459-85-3](/img/structure/B2874605.png)
1-{6-[4-(2-nitrobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{6-[4-(2-nitrobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane is a complex organic compound that features a combination of several functional groups, including a nitrobenzoyl group, a piperazine ring, a pyridazine ring, and an azepane ring
Mechanism of Action
Target of Action
Similar compounds have been designed and synthesized for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra . Therefore, it’s plausible that this compound may also target the same organism.
Mode of Action
The molecular interactions of similar derivatized conjugates in docking studies reveal their suitability for further development . This suggests that the compound might interact with its target in a way that inhibits the growth or function of the organism.
Pharmacokinetics
The molecular weight of the compound is 444377, which is within the acceptable range for drug-like molecules, suggesting it may have favorable pharmacokinetic properties.
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra, with 50% inhibitory concentrations (ic50) ranging from 135 to 218 μM . This suggests that the compound may have a similar inhibitory effect on the growth of the organism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{6-[4-(2-nitrobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane typically involves a multi-step process:
Formation of the Nitrobenzoyl Piperazine Intermediate: The initial step involves the nitration of benzoyl chloride to form 2-nitrobenzoyl chloride. This is then reacted with piperazine to form 4-(2-nitrobenzoyl)piperazine.
Synthesis of the Pyridazine Derivative: The next step involves the formation of the pyridazine ring. This can be achieved by reacting hydrazine with a suitable dicarbonyl compound to form the pyridazine ring.
Coupling Reaction: The final step involves the coupling of the 4-(2-nitrobenzoyl)piperazine with the pyridazine derivative and azepane under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{6-[4-(2-nitrobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyridazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common reagents include alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: Due to its complex structure, it can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders.
Biological Studies: It can be used in studies to understand the interaction of complex organic molecules with biological systems.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic compounds.
Comparison with Similar Compounds
Similar Compounds
1-{6-[4-(2-nitrobenzoyl)piperazin-1-yl]pyridazin-3-yl}hexane: Similar structure but with a hexane ring instead of an azepane ring.
1-{6-[4-(2-nitrobenzoyl)piperazin-1-yl]pyridazin-3-yl}octane: Similar structure but with an octane ring instead of an azepane ring.
Uniqueness
1-{6-[4-(2-nitrobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane is unique due to the presence of the azepane ring, which can influence its chemical properties and biological activity. The combination of the nitrobenzoyl group with the piperazine and pyridazine rings also contributes to its distinct characteristics.
Properties
IUPAC Name |
[4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl]-(2-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O3/c28-21(17-7-3-4-8-18(17)27(29)30)26-15-13-25(14-16-26)20-10-9-19(22-23-20)24-11-5-1-2-6-12-24/h3-4,7-10H,1-2,5-6,11-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CESBGQKBCNEDBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-oxo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide](/img/structure/B2874522.png)
![2-(benzylsulfanyl)-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B2874523.png)
![2-(3-methylbenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2874524.png)
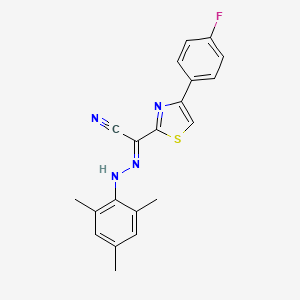
![(Z)-4-(azepan-1-ylsulfonyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2874528.png)
![6-methoxy-N-[(oxolan-2-yl)methyl]quinoline-4-carboxamide](/img/structure/B2874529.png)

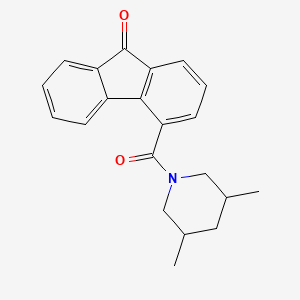
![4-[(E)-2-(2,6-diphenylpyridin-4-yl)ethenyl]-N,N-diethylaniline](/img/structure/B2874534.png)
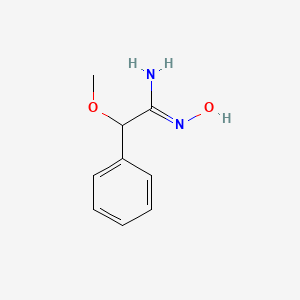
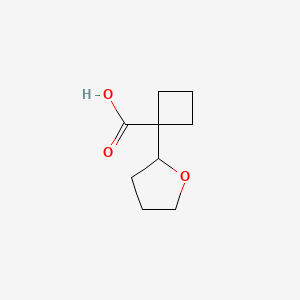
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-((4-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2874543.png)
